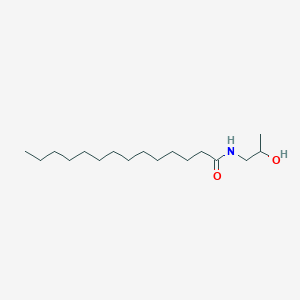

N-(2-Hydroxypropyl)myristamide

Descripción

N-(2-Hydroxypropyl)myristamide is a fatty acid amide derivative with the molecular formula C₁₇H₃₅NO₂ and a molecular weight of 285.469 g/mol . Its structure consists of a myristic acid (C14 saturated fatty acid) backbone conjugated to a 2-hydroxypropylamine group. The compound is classified as a heterocyclic organic compound and is commercially available for research purposes, supplied by entities such as US Biological Life Sciences in 1 kg batches .

Propiedades

Número CAS |

10525-14-1 |

|---|---|

Fórmula molecular |

C17H35NO2 |

Peso molecular |

285.5 g/mol |

Nombre IUPAC |

N-(2-hydroxypropyl)tetradecanamide |

InChI |

InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20) |

Clave InChI |

WGBIOGHOLKYEAM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NCC(C)O |

SMILES canónico |

CCCCCCCCCCCCCC(=O)NCC(C)O |

Otros números CAS |

68855-61-8 10525-14-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-Hydroxypropyl)myristamide with four related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 35627-96-4 | C₁₇H₃₅NO₂ | 285.469 | C14 alkyl chain, 2-hydroxypropylamide group |

| N-(2-Hydroxypropyl)stearamide | 67305-72-0 | C₁₉H₃₉NO₂ | 313.526 | C18 alkyl chain, 2-hydroxypropylamide group |

| N-(2-Hydroxyethyl)myristamide | Not provided | C₁₆H₃₃NO₂ | 271.450 | C14 alkyl chain, 2-hydroxyethylamide group |

| 2-Hydroxypropyl methacrylamide (HPMA) | 10525-14-1 | C₇H₁₃NO₂ | 143.188 | Methacrylamide backbone, 2-hydroxypropyl group |

| N-Isopropylacrylamide | 2210-25-5 | C₆H₁₁NO | 113.158 | Acrylamide backbone, isopropyl group |

Key Observations:

Alkyl Chain Length :

- N-(2-Hydroxypropyl)stearamide has a longer C18 alkyl chain compared to the C14 chain in the myristamide derivative, which increases its hydrophobicity and molecular weight .

- N-(2-Hydroxyethyl)myristamide differs in the substituent group (hydroxyethyl vs. hydroxypropyl), likely reducing steric hindrance and altering solubility .

Functional Groups :

- HPMA and N-Isopropylacrylamide contain unsaturated acrylamide backbones, enabling polymerization. This contrasts with the saturated fatty acid amides, which lack reactive double bonds .

Molecular Weight and Applications :

- Lower molecular weight compounds like HPMA and N-Isopropylacrylamide are widely used in thermoresponsive hydrogels and drug delivery systems due to their small size and LCST (Lower Critical Solution Temperature) behavior .

- Higher molecular weight fatty acid amides (e.g., stearamide and myristamide derivatives) are more suited for lipid-based formulations or surfactants .

Research and Application Insights

- Biomedical Potential: HPMA is a well-studied polymer precursor with FDA-approved uses in drug conjugates due to its biocompatibility . N-Isopropylacrylamide forms temperature-sensitive hydrogels, critical in tissue engineering and controlled release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.